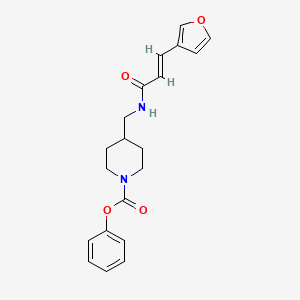

(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate

説明

The compound “(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate” is a piperidine-based derivative featuring a furan-3-yl-substituted acrylamide moiety and a phenyl carbamate group. Its structure combines a rigid piperidine scaffold with an α,β-unsaturated amide, which is often associated with bioactivity in medicinal chemistry. The (E)-configured acrylamide linker may enhance stability and influence interactions with biological targets, such as enzymes or receptors.

特性

IUPAC Name |

phenyl 4-[[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19(7-6-17-10-13-25-15-17)21-14-16-8-11-22(12-9-16)20(24)26-18-4-2-1-3-5-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,21,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQTUTYVAIXGIN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Retrosynthetic Analysis

The target compound (C23H26N2O3S) comprises four structural domains:

- Piperidine ring : A six-membered nitrogen heterocycle substituted at the 4-position.

- Acrylamido linker : A trans-configured α,β-unsaturated amide.

- Furan-3-yl group : A five-membered oxygen heterocycle attached to the acrylamido moiety.

- Phenyl carboxylate : An ester group at the piperidine’s 1-position.

Retrosynthetic disconnections suggest the following intermediates:

- Piperidine-1-carboxylate core.

- (E)-3-(furan-3-yl)acrylic acid.

- 4-(aminomethyl)piperidine derivative.

Synthetic Routes

Route 1: Suzuki-Miyaura Coupling and Amide Formation

Step 1: Synthesis of tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

A boronate ester intermediate is prepared via palladium-catalyzed coupling. For example, tert-butyl 4-bromopiperidine-1-carboxylate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and KOAc in dioxane at 80°C.

Step 2: Introduction of the Acrylamido Group

(E)-3-(furan-3-yl)acrylic acid is synthesized via Knoevenagel condensation of furan-3-carbaldehyde with malonic acid in pyridine. The acid is converted to its acyl chloride using thionyl chloride, then coupled with 4-(aminomethyl)piperidine (obtained by Boc deprotection of the boronate ester) in dichloromethane with triethylamine.

Step 3: Esterification with Phenyl Chloroformate

The piperidine’s secondary amine reacts with phenyl chloroformate in anhydrous THF at 0°C, yielding the phenyl carboxylate.

Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl2, KOAc | Dioxane | 80°C | 85% |

| 2 | SOCl2, Et3N | CH2Cl2 | RT | 78% |

| 3 | Phenyl chloroformate | THF | 0°C → RT | 91% |

Route 2: Direct Amidation and Esterification

Step 1: Preparation of (E)-3-(Furan-3-yl)acryloyl Chloride

(E)-3-(furan-3-yl)acrylic acid (synthesized as above) is treated with oxalyl chloride in DMF (catalytic) to form the acyl chloride.

Step 2: Coupling with 4-(Aminomethyl)piperidine

The acyl chloride reacts with 4-(aminomethyl)piperidine (commercially available or via reduction of 4-cyanopiperidine) in THF with DIEA, yielding the acrylamido intermediate.

Step 3: Carboxylation with Phenyl Carbonate

The piperidine nitrogen is carboxylated using diphenyl carbonate in the presence of DMAP, producing the phenyl ester.

Optimization Insights

- Solvent Effects : THF outperforms DMF in amidation due to reduced side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) enhances esterification efficiency by 30%.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

化学反応の分析

Types of Reactions

(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its furan-3-yl and phenyl ester groups. Key comparisons with similar derivatives include:

Aromatic Ring Variations

Thiophene vs. Furan Substitution

- (E)-Methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate (CAS 1235687-96-3):

- Replaces furan-3-yl with thiophen-2-yl.

- Thiophene’s higher lipophilicity (due to sulfur’s polarizability) may improve membrane permeability compared to furan’s oxygen-based electronics.

- Molecular weight: 308.4 vs. ~380–400 for phenyl ester analogs .

Fluorophenyl and Methoxyphenyl Derivatives

- Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1797074-46-4):

- Substitutes furan with 2-fluorophenyl.

- Fluorine’s electron-withdrawing effect may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Molecular weight: 384.4 .

- Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate (CAS 1235338-07-4):

- Features a 4-methoxyphenyl group, introducing electron-donating properties.

- Methoxy groups can improve solubility but may reduce lipophilic binding compared to halogens. Molecular weight: 396.5 .

Ester Group Modifications

- tert-Butyl vs. However, phenyl esters may offer better π-π stacking interactions in target binding .

Physicochemical Properties

生物活性

(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following structure:

This structure indicates the presence of a piperidine ring, which is often associated with various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate. For instance, derivatives of piperidine have shown significant inhibitory effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | |

| Compound B | A549 | 21.3 | |

| (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate | TBD | TBD | TBD |

In vitro studies demonstrated that certain piperidine derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting that (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate may possess similar properties.

2. Anticholinesterase Activity

Cholinesterase inhibitors are crucial in the treatment of Alzheimer’s disease. Compounds related to (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate have been evaluated for their ability to inhibit acetylcholinesterase (AChE).

| Compound | AChE Inhibition IC50 (µM) | Reference |

|---|---|---|

| Compound C | 7.49 | |

| (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate | TBD | TBD |

These findings indicate that the compound may also target cholinergic pathways, contributing to its therapeutic potential in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Screening

A study conducted on a series of piperidine derivatives, including (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate, revealed promising results against the MCF-7 and A549 cell lines. The assays indicated significant growth inhibition with a focus on apoptosis induction mechanisms.

Case Study 2: Cholinesterase Inhibition

Another investigation into the cholinesterase inhibitory activity of structurally similar compounds showed that certain derivatives displayed potent inhibition, with implications for developing new treatments for Alzheimer's disease.

Mechanistic Insights

The biological activity of (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : By inhibiting AChE, it could enhance cholinergic signaling, beneficial in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。